![molecular formula C20H25NO3 B2428773 (S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate CAS No. 153037-40-2](/img/structure/B2428773.png)
(S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate
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Overview
Description
Carbamates are a class of organic compounds which are formally derived from carbamic acid (NH2COOH). They have the general formula R2NC(O)OR’ and structure >N−C(=O)−O− . They are widely used in agriculture as pesticides and also have applications in medicine.
Synthesis Analysis
Carbamates can be synthesized by the reaction of amines with carbon dioxide, a process that can be mediated by superbases . Another method involves the reaction of carbamoyl chlorides with alcohols .
Molecular Structure Analysis
The molecular structure of carbamates involves a carbonyl group (C=O) and an amine group (NH2) linked by a single bond to the same carbon atom .
Chemical Reactions Analysis
Carbamates can undergo a variety of chemical reactions. For example, they can be formed from the reaction of amines with carbon dioxide . They can also be synthesized from chloroformates and amines .
Scientific Research Applications
Electropolymerization
Carbazole-based compounds, which include “(S)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate”, are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Biosensors
Polycarbazoles (PCz) and its derivatives, including “(S)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate”, have been presented for a variety of applications, such as biosensors . Their versatility in functionalization and good chemical and environmental stability make them suitable for this application .
Corrosion Inhibition
PCz and its derivatives have also been used in anti-corrosion applications . Their good chemical and environmental stability make them ideal for this purpose .
Photovoltaics
PCz and its derivatives have been used in solar cells . Their excellent charge transport ability and strong fluorescence make them suitable for this application .
Electroluminescent Devices
PCz and its derivatives have potential industrial applications in electroluminescent applications . Their good environmental stability and photoconductivity make them ideal for this purpose .
Light Emitting Diodes
PCz and its derivatives have been used in light emitting diodes . Their strong fluorescence and good environmental stability make them suitable for this application .
Rechargeable Batteries
PCz and its derivatives have been used in rechargeable batteries . Their good environmental stability and photoconductivity make them ideal for this purpose .
Carbamoylation
“(S)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate” can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This simple, versatile, one-pot procedure for the synthesis of substituted O -aryl carbamates offers an economical and efficient route to many compounds of interest .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-(4-phenylphenyl)propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-18(14-22)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18,22H,13-14H2,1-3H3,(H,21,23)/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQICOFAZDVKMK-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate |
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